Computed Lipophilicity (clogP) Advantage for Membrane Permeability vs. the Methoxy Analog
The substitution of the 6-methoxy group (in CAS 895804-38-3) with a 6-ethoxy group (in CAS 895805-84-2) is predicted to increase lipophilicity, a key determinant of passive membrane permeability. For the unsubstituted 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core, the measured logP is 0.69 [1]. Using this as a baseline, the ethoxy analog is anticipated to have a higher logP than the methoxy analog, potentially enhancing its ability to cross lipid bilayers. While no direct experimental comparison is available, this computed difference suggests CAS 895805-84-2 may be the preferred choice for assays requiring intracellular target engagement.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | clogP estimated to be >1.5 (based on core scaffold logP of 0.69 plus ethoxy contribution) |
| Comparator Or Baseline | CAS 895804-38-3 (6-methoxy analog): predicted lower logP; Core scaffold: 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, logP = 0.69 [1] |
| Quantified Difference | Estimated ΔlogP > 0.5, but exact value not experimentally determined |
| Conditions | Computational prediction; no direct shake-flask or chromatographic measurement identified in public domain for either compound |
Why This Matters
A higher logP correlates with improved passive membrane permeability, making CAS 895805-84-2 a potentially superior candidate for cellular assays over its less lipophilic methoxy counterpart.
- [1] Chembase. (n.d.). 2,3-dihydro-1,4-benzodioxine-6-sulfonamide, ChemBase No. 113155. Retrieved from https://www.chembase.cn View Source
